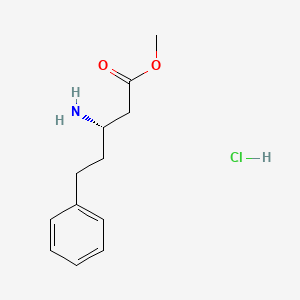

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

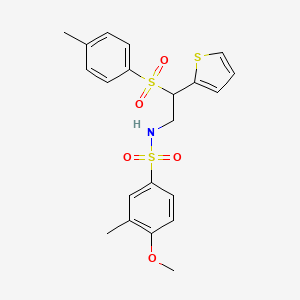

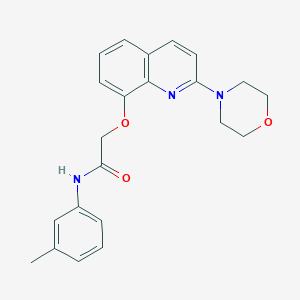

The compound “2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate” is a complex organic molecule. It contains a benzyl group, which is a common structural component in organic chemistry, often used in medicinal chemistry due to its lipophilic nature . The molecule also contains bromine and fluorine atoms, which are often used in medicinal chemistry to modulate the biological activity of drug molecules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of bromine and fluorine atoms could potentially influence the molecule’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The bromine and fluorine atoms could potentially be involved in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications

Antimicrobial and Antioxidant Activities

A related compound, 2-(4-fluorobenzyl)-1H-benzimidazole, has demonstrated significant antimicrobial and antioxidant activities. This compound effectively inhibits both Gram-positive and Gram-negative bacteria, particularly M. smegmatis, and also exhibits notable DPPH scavenging activity, indicating its antioxidant potential (Menteşe, Ülker, & Kahveci, 2015).

Synthesis of Substituted Compounds

The synthesis of substituted compounds, such as 3-aminoindazoles from 2-bromobenzonitriles, has been explored. This involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence, providing an efficient alternative to typical S(N)Ar reactions (Lefebvre, Cailly, Fabis, & Rault, 2010).

Use in Glycopeptide Synthesis

Fluorobenzoyl groups, like 2-fluorobenzoate, are used as protective groups in carbohydrate and glycopeptide synthesis. These groups help in achieving high yields and stereoselectivity in glycosidic bond formation, and their ease of removal makes them advantageous for use in sensitive synthesis processes (Sjölin & Kihlberg, 2001).

Intramolecular Arylthiolations

2-Fluoroaryl thioureas, which are typically inert toward heteroarylation, can form intramolecular C–S linkages catalyzed by Cu(I) and Pd(II). This process results in regioselective intramolecular C–S bond formation, significant in the formation of 2-aminobenzothiazoles (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Safety And Hazards

properties

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQNWBVABLJTSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

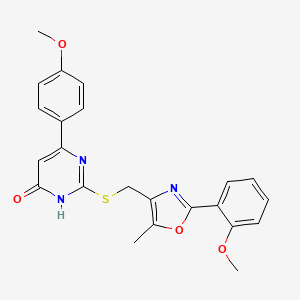

![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)